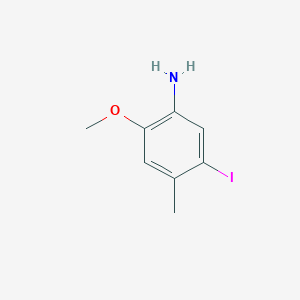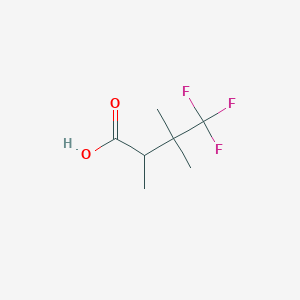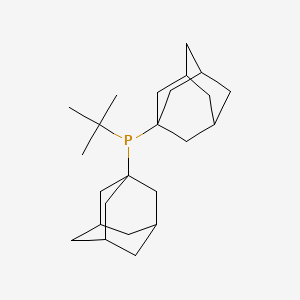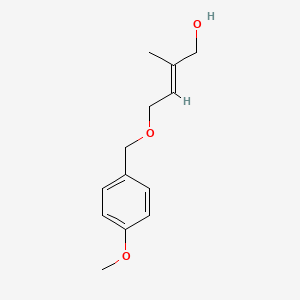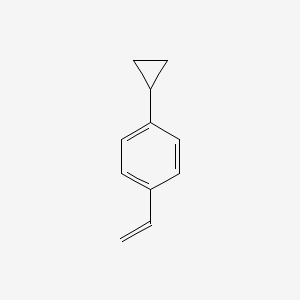
1-Cyclopropyl-4-ethenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-ethenylbenzene is an organic compound with the molecular formula C11H12 It is characterized by a benzene ring substituted with a cyclopropyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-ethenylbenzene can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using carbenes or carbenoid reagents. For instance, the reaction of styrene with diazomethane in the presence of a catalyst can yield the desired cyclopropyl derivative . Another method involves the use of Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes to cyclopropanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4), Halogens (Cl2, Br2)
Major Products Formed:
Oxidation: Cyclopropyl ketones, Carboxylic acids
Reduction: 1-Cyclopropyl-4-ethylbenzene
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Scientific Research Applications
1-Cyclopropyl-4-ethenylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-ethenylbenzene and its derivatives involves interactions with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its binding affinity to target proteins. This rigidity can also increase the metabolic stability of the compound, making it a valuable pharmacophore in drug design . The ethenyl group can participate in various chemical reactions, further modifying the compound’s activity and specificity .
Comparison with Similar Compounds
- 1-Cyclopropyl-4-methylbenzene
- 1-Cyclopropyl-4-ethylbenzene
- 1-Cyclopropyl-4-propylbenzene
Comparison: 1-Cyclopropyl-4-ethenylbenzene is unique due to the presence of the ethenyl group, which provides additional reactivity compared to its alkyl-substituted analogs. This reactivity allows for a broader range of chemical modifications and applications. The cyclopropyl group in all these compounds imparts similar conformational rigidity, but the ethenyl group in this compound offers distinct advantages in terms of chemical versatility and potential biological activity .
Properties
Molecular Formula |
C11H12 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-cyclopropyl-4-ethenylbenzene |
InChI |
InChI=1S/C11H12/c1-2-9-3-5-10(6-4-9)11-7-8-11/h2-6,11H,1,7-8H2 |
InChI Key |
HDYQUNRICCEOOP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


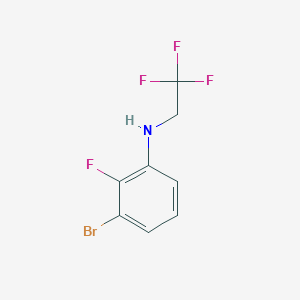
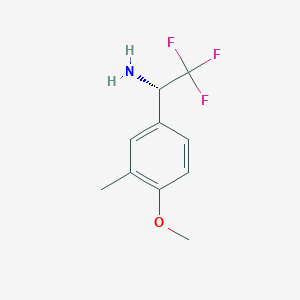
![Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)
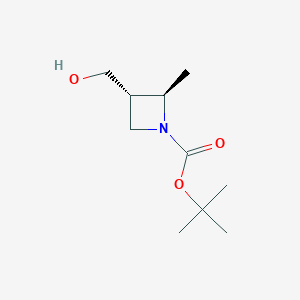
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid](/img/structure/B12851214.png)

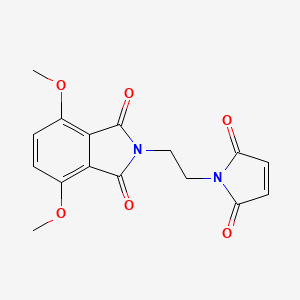
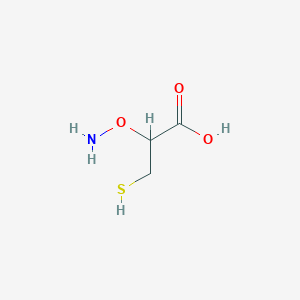
![6-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12851238.png)

